molecular formula C16H13Cl2FN2O3 B11530292 N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide

N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide

Cat. No.: B11530292
M. Wt: 371.2 g/mol
InChI Key: NKVZOVZORZGFMZ-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of dichlorophenoxy and fluorobenzohydrazide groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 3-fluorobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide may involve large-scale batch or continuous processes. The raw materials are fed into a reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate: Similar in structure but with an ethyl ester group.

    N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide: Similar but with a methyl group instead of a fluorine atom.

Uniqueness

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C16H13Cl2FN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide

InChI

InChI=1S/C16H13Cl2FN2O3/c1-9(24-14-6-5-11(17)8-13(14)18)15(22)20-21-16(23)10-3-2-4-12(19)7-10/h2-9H,1H3,(H,20,22)(H,21,23)

InChI Key

NKVZOVZORZGFMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC(=CC=C1)F)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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